3-Bromo-5-(hydrazinylmethyl)pyridine
Overview
Description
3-Bromo-5-(hydrazinylmethyl)pyridine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydrazinylmethyl groups in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(hydrazinylmethyl)pyridine typically involves the bromination of 5-(hydrazinylmethyl)pyridine. One common method includes the reaction of 5-(hydrazinylmethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(hydrazinylmethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amine derivatives.
Oxidation Reactions: Products include azides and other oxidized forms.
Reduction Reactions: Products include hydrazine derivatives.
Scientific Research Applications
3-Bromo-5-(hydrazinylmethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the hydrazinylmethyl group, making it less versatile in certain synthetic applications.
5-(Hydrazinylmethyl)pyridine:
3-Bromo-5-(methylthio)pyridine: Contains a methylthio group instead of a hydrazinylmethyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Bromo-5-(hydrazinylmethyl)pyridine is unique due to the presence of both bromine and hydrazinylmethyl groups, which confer distinct reactivity and versatility in synthetic and medicinal chemistry applications. The combination of these functional groups allows for a wide range of chemical transformations and potential biological activities.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-1-5(3-10-8)2-9-4-6/h1-2,4,10H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXIPOKLTKCBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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